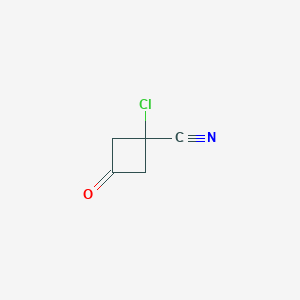

1-Chloro-3-oxocyclobutane-1-carbonitrile

Description

Properties

CAS No. |

138450-48-3 |

|---|---|

Molecular Formula |

C5H4ClNO |

Molecular Weight |

129.54 g/mol |

IUPAC Name |

1-chloro-3-oxocyclobutane-1-carbonitrile |

InChI |

InChI=1S/C5H4ClNO/c6-5(3-7)1-4(8)2-5/h1-2H2 |

InChI Key |

ZXGFSIKNHNFOAQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)CC1(C#N)Cl |

Origin of Product |

United States |

Preparation Methods

Chlorination of 3-Ketocyclobutanecarbonitrile

The most widely documented method involves the chlorination of 3-ketocyclobutanecarbonitrile using phosphorus pentachloride (PCl₅) or antimony pentachloride (SbCl₅). In a representative procedure, 3-ketocyclobutanecarbonitrile is dissolved in a halogenated solvent (e.g., carbon tetrachloride) and treated with PCl₅ at 0–25°C for 1–10 hours. This exothermic reaction proceeds via geminal dichlorination of the ketone, yielding 3,3-dichlorocyclobutanecarbonitrile as an intermediate. Subsequent elimination of HCl under basic conditions (e.g., aqueous NaOH) generates the target compound with a reported yield of 65–75%.

Key Reaction Parameters

Cyclization of α-Chloro-β-cyano Ketones

Bienfait et al. (1991) demonstrated an alternative route starting from α-chloro-β-cyano ketones. In this approach, malononitrile reacts with a chlorinated enone precursor in the presence of piperidine, inducing cyclization via a conjugate addition mechanism. The reaction proceeds at room temperature over 24–48 hours, achieving yields of 50–60%. While milder than chlorination methods, this pathway requires stringent control of steric and electronic effects to prevent ring-opening side reactions.

Optimization and Mechanistic Insights

Role of Solvent and Catalysts

Comparative studies reveal that non-polar solvents (e.g., benzene) favor cyclization by reducing solvation of the transition state, whereas polar aprotic solvents (e.g., DMF) improve chlorination kinetics. Catalytic amounts of triethylamine (TEA) have been shown to enhance HCl elimination during the final step, increasing yields to 80% in optimized setups.

Byproduct Analysis and Purification

GC-MS analyses of crude reaction mixtures identify dichlorinated byproducts (e.g., 3,3-dichlorocyclobutanecarbonitrile) and oligomers derived from radical polymerization. Purification via fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >95% purity, as confirmed by ¹H NMR and IR spectroscopy.

Industrial Applications and Scalability

The scalability of the PCl₅-mediated route has been validated in pilot-scale reactors (10–100 L), with process intensification techniques (e.g., continuous flow systems) reducing reaction times by 40%. However, challenges persist in handling PCl₅’s corrosivity and managing HCl off-gases. Emerging green chemistry approaches explore ionic liquids as recyclable solvents to improve sustainability.

Chemical Reactions Analysis

1-Chloro-3-oxocyclobutane-1-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate.

Common reagents and conditions used in these reactions include bases, acids, and solvents like ethanol and dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Synthesis and Reactivity

Synthesis Methods

- While specific synthetic routes for 1-chloro-3-oxocyclobutane-1-carbonitrile are not detailed in the provided search results, a related compound, 2,2-dimethyl-3-oxocyclobutane-1-carbonitrile, can be synthesized through a [2+2] cycloaddition reaction between 2,2-dimethyl-3-phenyl-2H-azirine and electron-deficient nitriles at elevated temperatures. This process yields 2H-imidazole derivatives, which can be modified to obtain the desired product.

- Another method involves reacting trans-3-bromo-3,4-dihydro-4-hydroxy-2,2-dimethyl-2H-chromene-6-carbonitrile with 2-acylpyrroles under basic conditions, leading to complex tetracyclic products.

Role in Organic Synthesis

- 1-Chloro-3-oxocyclobutane-1-carbonitrile serves as a crucial precursor in synthesizing complex molecular architectures and introducing various functional groups.

No specific case studies are available within the provided search results.

Related Compounds and Reactions

- 3-Chlorocyclobutane-1-carbonitrile: This related compound (C5H6ClN) has the PubChem CID 71404903 .

- 1-Chloro-3-methyl-2-butene: Used in the synthesis of geraniol, as an alkylating agent, and as a reagent in hyperforin . It also acts as an antibiotic to inhibit the growth of tumor cells .

Literature

Mechanism of Action

The mechanism of action of 1-Chloro-3-oxocyclobutane-1-carbonitrile involves its interaction with specific molecular targets. The chlorine atom and the ketone group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 1-Chloro-3-oxocyclobutane-1-carbonitrile but differ in substituents, leading to distinct physicochemical and reactivity profiles.

Substituent Variations and Molecular Properties

Table 1: Structural and Molecular Comparison

Q & A

Q. How can researchers mitigate risks of electrostatic discharge during large-scale reactions involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.